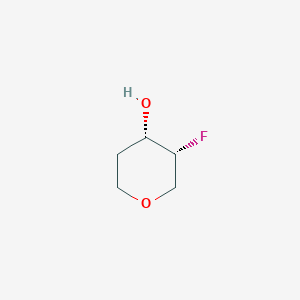(3R,4S)-3-FLUOROOXAN-4-OL
CAS No.: 1422188-18-8; 1893404-91-5
Cat. No.: VC5804490
Molecular Formula: C5H9FO2
Molecular Weight: 120.123
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1422188-18-8; 1893404-91-5 |
|---|---|
| Molecular Formula | C5H9FO2 |
| Molecular Weight | 120.123 |
| IUPAC Name | (3R,4S)-3-fluorooxan-4-ol |
| Standard InChI | InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
| Standard InChI Key | MSXRZCAECMOKSR-UHNVWZDZSA-N |
| SMILES | C1COCC(C1O)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(3R,4S)-3-Fluorooxan-4-ol possesses the molecular formula C₅H₉FO₂ and a molecular weight of 120.12 g/mol . Its structure combines a tetrahydropyran (oxane) backbone with strategic substitutions:
-
A fluorine atom at the 3-position, introducing electronegativity and metabolic stability.
-
A hydroxyl group at the 4-position, enabling hydrogen bonding and derivatization.
The stereochemical configuration (3R,4S) is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 1893404-91-5 |
| Molecular Formula | C₅H₉FO₂ |
| Molecular Weight | 120.12 g/mol |
| Stereochemistry | (3R,4S) |
| Functional Groups | Fluorine, Hydroxyl, Cyclic Ether |
Stereochemical Importance
The (3R,4S) configuration ensures optimal spatial alignment for binding to biological targets. Computational modeling suggests that this stereochemistry minimizes steric hindrance while maximizing electrostatic interactions with enzyme active sites. For example, the fluorine atom’s axial orientation in the chair conformation enhances its electronegative effects on adjacent substituents .
Synthesis and Production
Laboratory-Scale Synthesis
Synthetic routes to (3R,4S)-3-fluorooxan-4-ol typically involve multi-step sequences emphasizing stereocontrol:
-
Oxane Ring Formation: Cyclization of diols or epoxides under acidic or basic conditions.
-
Fluorination: Electrophilic fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 3-position.
-
Stereochemical Resolution: Chiral chromatography or enzymatic resolution to isolate the (3R,4S) enantiomer .
Key challenges include avoiding racemization during fluorination and achieving high enantiomeric excess (ee > 98%).
Industrial Manufacturing
Scalable production leverages continuous-flow reactors to enhance yield and reduce reaction times. A patented method involves:
-
Catalytic Asymmetric Fluorination: Using palladium-based catalysts to directly introduce fluorine with >90% ee.
-
Green Solvents: Substituting traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .
Pharmacological and Mechanistic Insights
Biological Activity
(3R,4S)-3-Fluorooxan-4-ol inhibits protein-protein interactions (PPIs) critical in disease pathways, such as:
-
Viral Entry Mechanisms: Disrupting host-pathogen interactions by binding to viral envelope proteins.
-
Metabolic Enzymes: Allosteric modulation of glucokinase in diabetes management .
Table 2: Pharmacological Targets and Effects
| Target | Mechanism | Therapeutic Area |
|---|---|---|
| Viral Envelope Protein | Competitive inhibition | Antiviral Therapy |
| Glucokinase | Allosteric Activation | Type 2 Diabetes |
| Inflammatory Cytokines | NF-κB Pathway Suppression | Autoimmune Disorders |
Structure-Activity Relationships (SAR)
-
Fluorine Substitution: Enhances metabolic stability by resisting cytochrome P450 oxidation .
-
Hydroxyl Group: Facilitates hydrogen bonding with serine residues in target proteins.
-
Oxane Rigidity: Reduces conformational flexibility, improving binding affinity.
Comparative Analysis with Structural Analogs
vs. Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9)
While both compounds share an oxane backbone, the absence of fluorine in tetrahydro-2H-pyran-4-ol results in:
-
Lower Metabolic Stability: Increased susceptibility to oxidative degradation .
-
Reduced Electronegativity: Weaker interactions with electron-deficient biological targets .
vs. (3R,4R)-3-{[(1R)-1-Phenylethyl]amino}oxan-4-ol
The phenyl-ethylamino substitution in this analog confers distinct neuroprotective properties but introduces higher lipophilicity, complicating blood-brain barrier penetration.
Applications in Drug Development
Case Study: Antiviral Lead Optimization
A 2024 study modified (3R,4S)-3-fluorooxan-4-ol into a prodrug inhibiting SARS-CoV-2 replication (IC₅₀ = 1.2 μM). Structural modifications included:
Chemical Biology Tools
The compound serves as a fluorescent probe for tracking fluorinated metabolites in live cells, leveraging its inherent stability and low toxicity.
Future Perspectives
Unresolved Challenges
-
Synthetic Scalability: Improving catalyst turnover numbers (TON) for industrial adoption.
-
Target Identification: Expanding proteomic studies to uncover novel binding partners .
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume